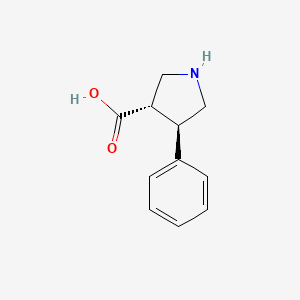

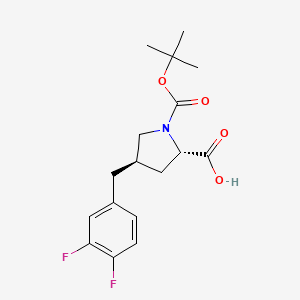

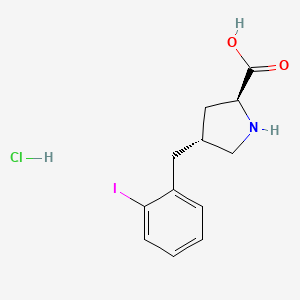

![molecular formula C11H9N3O2S B1303087 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline CAS No. 92316-06-8](/img/structure/B1303087.png)

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline is a chemical species that can be synthesized through reactions involving aniline derivatives. Aniline serves as a versatile starting material for various chemical transformations due to its reactivity and ability to be substituted with different functional groups.

Synthesis Analysis

The synthesis of related sulfanyl aniline derivatives can be achieved through methods such as the insertion of sulfur dioxide into anilines to produce sulfonated compounds . Another approach involves the use of elemental sulfur in the synthesis of heterocyclic compounds from nitroaryl precursors . These methods demonstrate the potential pathways for synthesizing compounds similar to 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline, although the exact synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(3-nitrophenylsulfonyl)aniline, has been characterized using techniques like IR, NMR, and X-ray single crystal diffraction . Quantum chemical calculations, such as DFT and HF methods, are used to optimize geometries and predict vibrational frequencies, which are crucial for understanding the electronic properties and reactivity of these molecules .

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including coupling with other aromatic compounds in the presence of elemental sulfur and reactions with halopyridines to form sulfanylthienopyridines . These reactions are indicative of the types of chemical transformations that 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline might undergo, such as nucleophilic substitutions and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl aniline derivatives can be inferred from studies on similar compounds. For instance, the reactivity of aniline derivatives with nitroaryl compounds in the presence of a base has been studied, providing insights into the kinetics and equilibrium of these reactions . The presence of nitro and sulfanyl groups in the molecule would influence its electron density, acidity, and overall stability, which are important factors in its reactivity and potential applications.

Wissenschaftliche Forschungsanwendungen

Luminescent Functional Materials

A derivative of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline, specifically (E)-4-(2-nitrovinyl)-N,N-bis(4-(pyridin-4-yl)-phenyl)aniline, has been synthesized and utilized as a fluorescent probe for sulfite ions. This chemodosimeter is capable of emitting far-red to near-infrared light under both aqueous and solid-state conditions, making it a promising candidate for applications in luminescent functional materials, particularly in the food industry to detect excessive sulfite addition (Wu et al., 2017).

Heterocyclic Chemistry

Pyridine-2(1H)-thione derivatives, synthesized from the reaction of 1-(phenyl-sulfanyl)acetone and cinnamonnitrile derivatives, have been used to create 2-S-alkylpyridine derivatives. These derivatives can be cyclized into thieno[2,3-b]pyridine derivatives, showcasing the compound's role in the synthesis and characterization of new heterocyclic molecules, which could have various applications in medicinal chemistry and material sciences (Elneairy et al., 2010).

Synthesis of Biologically Active Molecules

A study demonstrated the use of 3-nitro-2-pyridinesulfenyl chloride, prepared from benzyl 3-nitro-2-pyridyl sulfides, in the synthesis of N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives of cysteine and D-penicillamine. This illustrates the compound's utility in synthesizing biologically active molecules, potentially useful in pharmaceuticals and biochemistry (Ueki et al., 1994).

Catalysis and Organic Synthesis

2-(Pyridin-2-yl) aniline has been identified as an effective directing group for C-H amination mediated by cupric acetate. This role is crucial in the field of organic synthesis, particularly in the amination of benzamide derivatives, which is a key step in synthesizing many complex organic molecules (Zhao et al., 2017).

Antimalarial Research

A series of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines, synthesized through a series of reactions involving nitration, condensation, and oxidation, demonstrated antimalarial activity. This research underscores the compound's relevance in developing new antimalarial agents, contributing to global health efforts against malaria (Colbry et al., 1984).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3-nitropyridin-2-yl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHAFGBGJHCFIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376983 |

Source

|

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline | |

CAS RN |

92316-06-8 |

Source

|

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

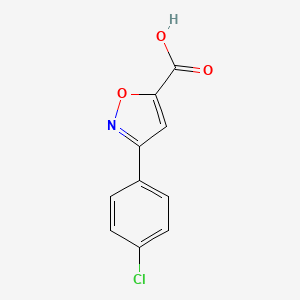

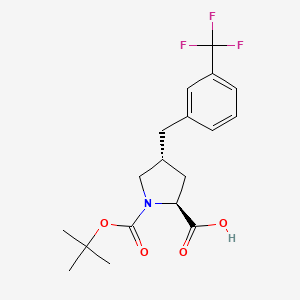

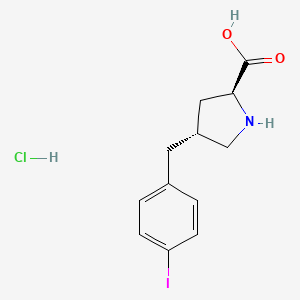

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)

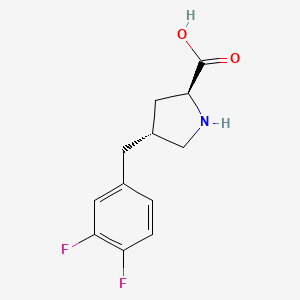

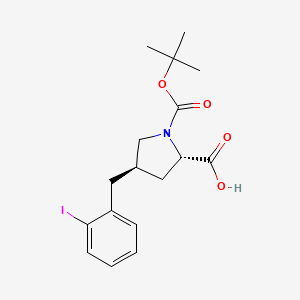

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)